molecular formula C17H13N B188219 N-(1-naphthyl)-N-(phenylmethylene)amine CAS No. 890-51-7

N-(1-naphthyl)-N-(phenylmethylene)amine

Cat. No. B188219
CAS RN: 890-51-7
M. Wt: 231.29 g/mol
InChI Key: NQPYSYDZNCHIQY-UHFFFAOYSA-N
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Description

N-(1-naphthyl)-N-(phenylmethylene)amine (NPA) is an organic compound that is widely used in the scientific research community. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and biochemistry. NPA is an amine, which is a type of organic compound that is composed of nitrogen and hydrogen atoms. It is a colorless solid at room temperature and is soluble in many organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(1-naphthyl)-N-(phenylmethylene)amine involves the condensation reaction between 1-naphthylamine and benzaldehyde in the presence of a suitable catalyst.

Starting Materials
1-naphthylamine, Benzaldehyde, Catalyst (such as p-toluenesulfonic acid or sodium hydroxide), Solvent (such as ethanol or methanol)

Reaction
1. Dissolve 1-naphthylamine and benzaldehyde in a suitable solvent., 2. Add a suitable catalyst to the reaction mixture., 3. Heat the mixture under reflux for several hours., 4. Cool the mixture and filter the precipitated product., 5. Wash the product with a suitable solvent and dry it under vacuum., 6. Characterize the product using spectroscopic techniques (such as IR and NMR spectroscopy).

Scientific Research Applications

N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used in the synthesis of the anticonvulsant drug topiramate, as well as in the study of the mechanism of action of the antifungal drug amphotericin B. N-(1-naphthyl)-N-(phenylmethylene)amine has also been used to study the biochemical and physiological effects of various drugs, such as the effects of the anticonvulsant drug gabapentin on the central nervous system.

Mechanism Of Action

N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of mechanisms of action, depending on the application. In the synthesis of drugs, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a catalyst, promoting the formation of the desired product. In the study of biochemical and physiological processes, N-(1-naphthyl)-N-(phenylmethylene)amine acts as a probe, allowing researchers to study the effects of various drugs on the body. For example, N-(1-naphthyl)-N-(phenylmethylene)amine has been used to study the mechanism of action of the antifungal drug amphotericin B, as well as to study the effects of the anticonvulsant drug gabapentin on the central nervous system.

Biochemical And Physiological Effects

N-(1-naphthyl)-N-(phenylmethylene)amine has been studied for its biochemical and physiological effects. In the study of the antifungal drug amphotericin B, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the activity of the drug, as well as to reduce its toxicity. Similarly, in the study of the anticonvulsant drug gabapentin, N-(1-naphthyl)-N-(phenylmethylene)amine was found to increase the drug's efficacy and reduce its side effects. N-(1-naphthyl)-N-(phenylmethylene)amine has also been studied for its effects on the central nervous system, where it was found to reduce anxiety and improve cognitive performance.

Advantages And Limitations For Lab Experiments

N-(1-naphthyl)-N-(phenylmethylene)amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of N-(1-naphthyl)-N-(phenylmethylene)amine is its versatility, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine is relatively easy to synthesize and is relatively stable in organic solvents. However, N-(1-naphthyl)-N-(phenylmethylene)amine has some limitations, such as its low solubility in water and its potential to cause skin irritation.

Future Directions

N-(1-naphthyl)-N-(phenylmethylene)amine has a variety of potential future applications in scientific research. For example, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to study the effects of drugs on the central nervous system and to develop new drugs for neurological conditions. Additionally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used in the synthesis of new drugs, as well as in the study of biochemical and physiological processes. Finally, N-(1-naphthyl)-N-(phenylmethylene)amine could be used to develop new catalysts for organic synthesis, as well as to study the mechanism of action of drugs.

properties

IUPAC Name

N-naphthalen-1-yl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPYSYDZNCHIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360901
Record name (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-naphthyl)-N-(phenylmethylene)amine

CAS RN

890-51-7
Record name (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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